molecular formula C9H10N2O2S2 B3117538 4-isothiocyanato-N,N-dimethylbenzenesulfonamide CAS No. 223785-92-0

4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Cat. No.: B3117538
CAS No.: 223785-92-0
M. Wt: 242.3 g/mol
InChI Key: ZAIFZABYMYTEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide can be synthesized through various organic reactions. One common method involves the reaction of N,N-dimethylbenzenesulfonamide with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide involves its reactivity with thiol groups in proteins and other biomolecules . This reactivity allows it to form covalent bonds with these groups, leading to the modification of the target molecules. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds such as:

These compounds share similar functional groups but differ in their molecular structures and specific applications. The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

4-isothiocyanato-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIFZABYMYTEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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